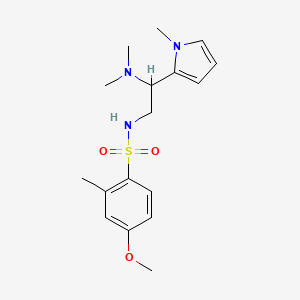

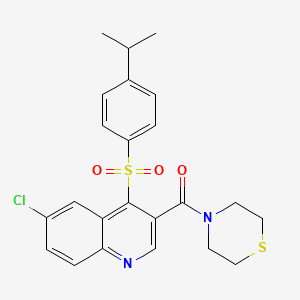

![molecular formula C18H20N4OS2 B2977446 N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1234914-96-5](/img/structure/B2977446.png)

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a chemical compound. It has a piperidine ring, which is a common moiety in many alkaloid natural products and drug candidates . It also contains a thiophen-3-ylmethyl group and a benzo[c][1,2,5]thiadiazole-5-carboxamide group.

Synthesis Analysis

The synthesis of similar compounds involves various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt . These compounds were synthesized for high 5-HT4 receptor binding affinities .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “this compound” would include this piperidine ring, along with the thiophen-3-ylmethyl group and the benzo[c][1,2,5]thiadiazole-5-carboxamide group.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Applications De Recherche Scientifique

Metabolism and Disposition Studies

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, due to its complex structure, is likely subject to extensive metabolism when studied in pharmacological contexts. An example of a similar compound's metabolism can be seen in the study of SB-649868, an orexin 1 and 2 receptor antagonist, which was almost completely eliminated over a 9-day period, primarily via feces, with significant oxidation and subsequent rearrangement of its benzofuran ring leading to principal circulating metabolites in plasma (Renzulli et al., 2011).

Synthetic Methodologies

The compound may be synthesized through methods similar to those used for the preparation of 3,5-disubstituted 1,2,4-thiadiazoles, which can be achieved by reacting thioamides with electrophilic reagents in high yields (Takikawa et al., 1985).

Potential Antimicrobial and Antituberculosis Activity

Compounds with similar structures have been designed to target Mycobacterium tuberculosis GyrB inhibitors, showing promising activity in vitro assays (Jeankumar et al., 2013). This suggests potential applications in antimicrobial and antituberculosis research.

Receptor Interaction Studies

Investigating the interaction of similar compounds with specific receptors, such as the CB1 cannabinoid receptor, provides insights into their potential therapeutic applications. For instance, the molecular interaction of a piperidin-1-yl based antagonist with the CB1 receptor has been studied, shedding light on the steric and electrostatic requirements for receptor binding (Shim et al., 2002).

Mécanisme D'action

While the specific mechanism of action for “N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is not mentioned in the sources, similar compounds have been found to possess antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral activities .

Propriétés

IUPAC Name |

N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4OS2/c23-18(15-1-2-16-17(9-15)21-25-20-16)19-10-13-3-6-22(7-4-13)11-14-5-8-24-12-14/h1-2,5,8-9,12-13H,3-4,6-7,10-11H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXMGQPPSZEIPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC3=NSN=C3C=C2)CC4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2977366.png)

![[5-(3-Amino-4-ethoxyphenyl)furan-2-yl]methanol](/img/structure/B2977369.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide](/img/structure/B2977370.png)

![1-(4-Ethoxyphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2977373.png)

![1-(4-fluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2977382.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2977385.png)